REACTION_SMILES
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[Br:9][CH2:10][c:11]1[c:12]([C:13]#[N:14])[cH:15][cH:16][c:17]([F:19])[cH:18]1.[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[H-:7].[Na+:8].[OH2:20].[OH:1][CH2:2][C:3]([F:4])([F:5])[F:6]>>[O:1]([CH2:2][C:3]([F:4])([F:5])[F:6])[CH2:10][c:11]1[c:12]([C:13]#[N:14])[cH:15][cH:16][c:17]([F:19])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)cc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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N#Cc1ccc(F)cc1COCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |